Xylenol Orange tetrasodium

Catalog No.
S1894327
CAS No.
3618-43-7
M.F
C31H28N2Na4O13S
M. Wt
760.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Xylenol Orange tetrasodium

CAS Number

3618-43-7

Product Name

Xylenol Orange tetrasodium

IUPAC Name

tetrasodium;2-[[5-[3-[3-[[bis(carboxylatomethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-2,2-dioxo-1,2λ6-benzoxathiol-3-yl]-2-hydroxy-3-methylphenyl]methyl-(carboxylatomethyl)amino]acetate

Molecular Formula

C31H28N2Na4O13S

Molecular Weight

760.6 g/mol

InChI

InChI=1S/C31H32N2O13S.4Na/c1-17-7-21(9-19(29(17)42)11-32(13-25(34)35)14-26(36)37)31(23-5-3-4-6-24(23)46-47(31,44)45)22-8-18(2)30(43)20(10-22)12-33(15-27(38)39)16-28(40)41;;;;/h3-10,42-43H,11-16H2,1-2H3,(H,34,35)(H,36,37)(H,38,39)(H,40,41);;;;/q;4*+1/p-4

InChI Key

FXYMNKLSOQONJB-UHFFFAOYSA-J

SMILES

CC1=CC(=CC(=C1O)CN(CC(=O)[O-])CC(=O)[O-])C2(C3=CC=CC=C3OS2(=O)=O)C4=CC(=C(C(=C4)C)O)CN(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

CC1=CC(=CC(=C1O)CN(CC(=O)[O-])CC(=O)[O-])C2(C3=CC=CC=C3OS2(=O)=O)C4=CC(=C(C(=C4)C)O)CN(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Metal Ion Detection and Quantification

Xylenol Orange tetrasodium forms colored complexes with various metal ions, including iron (Fe³⁺) and aluminum (Al³⁺). This property allows researchers to use it in colorimetric assays to detect and quantify the presence of these metal ions in a sample. The intensity of the color formed is proportional to the concentration of the metal ion, allowing for measurement through techniques like spectrophotometry [].

Here are some examples of its use in metal ion detection:

  • Environmental Monitoring: Xylenol Orange can be used to detect metal ion contamination in water samples []. This helps scientists assess environmental health and identify potential pollution sources.
  • Biological Research: Researchers can utilize Xylenol Orange to measure iron levels in biological samples, such as blood or tissues, to study iron metabolism and deficiency [].

Enzyme Activity Assays

Xylenol Orange can be used in conjunction with specific enzymes to determine their activity levels. Enzymes like alkaline phosphatase (ALP) hydrolyze a substrate molecule that releases a compound that then forms a colored complex with Xylenol Orange. By measuring the color intensity, researchers can indirectly quantify the enzyme activity in the sample []. This application is valuable in various fields, including:

  • Cell Biology: Studying enzyme activity levels helps researchers understand cellular processes and identify potential disruptions in disease states.
  • Biotechnology: Enzyme activity assays are crucial for optimizing and monitoring bioproduction processes that utilize enzymes.

Bone Calcification Studies

Xylenol Orange can act as a fluorescent marker for bone calcification. Due to its affinity for calcium, it binds to newly deposited calcium in developing bones and other hard tissues. This allows researchers to visualize and study bone growth and mineralization processes in histological studies [].

XO is an organic compound synthesized from various starting materials like xylenol and glycine []. Historically, commercial preparations were impure, containing significant amounts of related compounds []. Today, high-purity (>90%) XO is readily available.

The significance of XO lies in its ability to act as a metal indicator, particularly for complexometric titrations with EDTA (Ethylenediaminetetraacetic acid) in acidic conditions [, ]. It undergoes a color change at the equivalence point, signifying the completion of the titration.


Molecular Structure Analysis

The complex structure of XO features a central benzoxathiole ring system with two xylenol groups (containing methyl and hydroxyl substituents) attached through methylene linkers. Two glycine moieties provide the tetrasodium salt functionality []. This structure allows XO to form complexes with metal ions, leading to the observed color change [].


Chemical Reactions Analysis

The exact synthesis of XO is proprietary information but likely involves condensation reactions between xylenol derivatives and glycine [].

In its primary application, XO undergoes a complexation reaction with metal ions during EDTA titrations. The red colored XO-metal complex dissociates upon reaching the endpoint (all metal ions chelated by EDTA), resulting in a free XO ion and a solution color change to yellow [].


Physical And Chemical Properties Analysis

  • Appearance: Orange-red powder [].
  • Solubility: Highly soluble in water [].
  • Melting point: Not readily available due to decomposition at high temperatures.

The color change in XO during metal titrations arises from its interaction with metal ions. In its free form, XO exhibits a specific electronic structure that absorbs light in the visible region, giving it a red color []. When XO forms a complex with a metal ion, the electron distribution within the molecule is altered, shifting the light absorption properties and causing a color change to yellow [].

UNII

0549U815B1

Other CAS

3618-43-7

Wikipedia

Xylenol orange tetrasodium

Dates

Modify: 2023-08-16

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